molecular formula C10H11BrO B1377710 3-Bromomethyl-3-phenyl-oxetane CAS No. 1416323-09-5

3-Bromomethyl-3-phenyl-oxetane

Cat. No.: B1377710
CAS No.: 1416323-09-5
M. Wt: 227.1 g/mol
InChI Key: JNNDGQVKKXMSRB-UHFFFAOYSA-N
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Description

3-Bromomethyl-3-phenyl-oxetane is an organic compound characterized by a four-membered oxetane ring substituted with a bromomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-3-phenyl-oxetane typically involves the bromination of 3-methyl-3-phenyl-oxetane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination step. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield 3-methyl-3-phenyl-oxetane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, and amines.

    Oxidation Products: Oxetane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Products: 3-Methyl-3-phenyl-oxetane.

Scientific Research Applications

Chemistry: 3-Bromomethyl-3-phenyl-oxetane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to form stable oxetane rings can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is utilized in the production of specialty polymers and materials. Its unique structure contributes to the development of high-performance materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-3-phenyl-oxetane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various substitution, oxidation, and reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

    3-Bromomethyl-3-methyl-oxetane: Similar in structure but with a methyl group instead of a phenyl group.

    3,3-Bis(bromomethyl)oxetane: Contains two bromomethyl groups, leading to different reactivity and applications.

    3-(Bromomethyl)oxetane: Lacks the phenyl group, resulting in different chemical properties and uses.

Uniqueness: 3-Bromomethyl-3-phenyl-oxetane stands out due to the presence of the phenyl group, which imparts unique electronic and steric effects. This influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-3-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNDGQVKKXMSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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